1-Methyl-4-(methylamino)-3-nitropyridin-2(1H)-one
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Overview
Description
1-Methyl-4-(methylamino)-3-nitropyridin-2(1H)-one is a chemical compound that belongs to the class of pyridines Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(methylamino)-3-nitropyridin-2(1H)-one typically involves the nitration of a pyridine derivative followed by methylation and amination reactions. The general synthetic route can be summarized as follows:
Nitration: The starting pyridine compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Methylation: The nitrated pyridine is then subjected to methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(methylamino)-3-nitropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen peroxide.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: N-oxides.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-Methyl-4-(methylamino)-3-nitropyridin-2(1H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(methylamino)-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylamino group can also participate in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
1-Methyl-4-(methylamino)-3-nitropyridin-2(1H)-one can be compared with other similar compounds such as:
4-Amino-3-nitropyridine: Lacks the methyl groups but has similar reactivity.
1-Methyl-3-nitropyridin-2(1H)-one: Lacks the methylamino group but has similar structural features.
4-Methylamino-3-nitropyridine: Lacks the 1-methyl group but has similar reactivity.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62617-53-2 |
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Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
1-methyl-4-(methylamino)-3-nitropyridin-2-one |
InChI |
InChI=1S/C7H9N3O3/c1-8-5-3-4-9(2)7(11)6(5)10(12)13/h3-4,8H,1-2H3 |
InChI Key |
TYSKEIPBLILAON-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)N(C=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
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